2-chloro-7-methyl-1,3-benzoxazole
Description
Significance of the Benzoxazole (B165842) Core in Heterocyclic Chemistry
Benzoxazoles are a prominent class of π-electron-rich, benzene-fused heterocyclic compounds. core.ac.uk This structural motif is found in a variety of natural products and serves as a fundamental scaffold in the design and synthesis of new molecules in medicinal and agricultural chemistry. core.ac.uknih.gov The versatility of the benzoxazole ring system allows for extensive functionalization, leading to a broad spectrum of biological activities. chemistryjournal.netresearchgate.netnih.gov Consequently, benzoxazole derivatives have been investigated for a wide array of pharmacological applications. ijrrjournal.comresearchgate.net
Beyond their medicinal importance, benzoxazoles have found utility in other areas. core.ac.uk Their unique photophysical properties have led to their use as fluorescent whitening agents and in the development of various photochromic materials. core.ac.uk Furthermore, they can act as ligands in a range of catalytic reactions, highlighting their importance in synthetic organic chemistry. core.ac.uk The benzoxazole nucleus is considered a structural isostere of naturally occurring nucleic bases like adenine (B156593) and guanine, which may contribute to its ability to interact with biological macromolecules. chemistryjournal.net
Historical Development of Benzoxazole Synthesis and Functionalization Methodologies
The synthesis of benzoxazoles has a rich history, likely originating in the early to mid-20th century as part of the broader exploration of heterocyclic chemistry. chemistryjournal.net Over the decades, synthetic methods have been significantly refined to improve efficiency, yield, and substrate scope. chemistryjournal.net
A cornerstone of benzoxazole synthesis involves the use of 2-aminophenols as key starting materials. nih.govrsc.org A variety of synthetic strategies have been developed, reacting 2-aminophenols with a range of partners, including:
Aldehydes
Ketones
Carboxylic acids and their derivatives
Orthoesters
Alcohols
Isothiocyanates
These reactions are often facilitated by different catalysts, such as metal catalysts, nanocatalysts, and ionic liquids, under various reaction conditions. nih.govrsc.org
The synthesis of 2-chlorobenzoxazoles, a key intermediate for further functionalization, often proceeds through the chlorination of benzoxazole-2(3H)-thiones. researchgate.net This can be achieved using reagents like gaseous chlorine, phosgene (B1210022), phosphorus pentachloride/phosphoryl chloride, or thionyl chloride. researchgate.net Another approach involves the nucleophilic displacement of a 2-substituted benzoxazole, where the leaving group can be a halogen like chlorine. google.com This highlights the role of 2-chlorobenzoxazoles as versatile building blocks for creating more complex molecules. google.com Recent trends in synthesis have also focused on developing greener processes, for instance, by performing cyclization reactions in aqueous micellar media to reduce the use of toxic solvents and minimize waste. researchgate.netthieme-connect.com
Positioning of 2-chloro-7-methyl-1,3-benzoxazole within Contemporary Benzoxazole Research
While this compound itself is primarily cataloged as a building block in chemical synthesis, its structural motifs are present in compounds investigated in modern research. biosynth.comaablocks.com For instance, derivatives containing the 5-chloro-7-methyl-benzoxazole core have been synthesized and evaluated for their biological activity.
A study focused on developing 5-HT₃ receptor partial agonists prepared a series of benzoxazole derivatives. acs.org Within this series, 5-chloro-7-methyl-2-(4-methyl-1-homopiperazinyl)benzoxazole was synthesized and showed a high binding affinity for the receptor, demonstrating the relevance of the chloro-methyl-benzoxazole scaffold in medicinal chemistry research. acs.org
Furthermore, the related compound 5-chloro-7-methyl-2(3H)-benzoxazolethione has been noted for its potential antimicrobial and antifungal properties, suggesting that this substitution pattern on the benzoxazole ring is of interest for developing new therapeutic agents. cymitquimica.com The chlorine and methyl groups are recognized as contributing to the unique chemical reactivity and potential biological activity of these compounds. cymitquimica.com
The development of a scalable, in-water synthesis for [2-(3-bromo-2-methylphenyl)-7-chloro-1,3-benzoxazol-5-yl]methanol, a key intermediate for potent PD-1/PD-L1 inhibitors, further underscores the importance of chloro-substituted benzoxazoles in the synthesis of contemporary drug candidates. researchgate.netthieme-connect.com These examples position this compound as a valuable intermediate and a structural component in the ongoing quest for novel, biologically active molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-7-methyl-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-5-3-2-4-6-7(5)11-8(9)10-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMVIUOSPZWDLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(O2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378633-00-1 | |
| Record name | 2-chloro-7-methyl-1,3-benzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Derivatization of 2 Chloro 7 Methyl 1,3 Benzoxazole
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Moiety
The benzene ring of 2-chloro-7-methyl-1,3-benzoxazole is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for the functionalization of aromatic systems. The regioselectivity of these reactions is governed by the electronic effects of the existing substituents: the chloro group, the methyl group, and the fused oxazole (B20620) ring itself.
In general, the benzoxazole (B165842) ring system can be nitrated and halogenated. For instance, nitration of benzoxazole typically occurs at the 6-position using a mixture of sulfuric acid and nitric acid. globalresearchonline.net The presence of an electron-withdrawing group is known to favor halogenation. globalresearchonline.net For this compound, the directing effects of the substituents must be considered. The methyl group at the 7-position is an activating, ortho-, para-director, while the chloro group at the 2-position and the oxygen and nitrogen atoms of the oxazole ring also influence the electron density of the benzene ring.
While specific studies on the electrophilic substitution of this compound are not extensively documented, predictions can be made based on established principles. The positions most activated towards electrophilic attack would likely be the 4- and 6-positions, ortho and para to the activating methyl group, respectively. However, steric hindrance from the adjacent chloro-substituted oxazole ring might influence the accessibility of these positions.
A study on the nitration of 2-(2-hydroxyphenyl)benzoxazoles showed that nitration can occur on the benzoxazole ring, leading to nitro-substituted derivatives. google.com Another report describes the regioselective nitration of phenols to o-nitrophenols, which are valuable precursors for benzoxazoles. dergipark.org.tr
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Activating/Deactivating Influence | Predicted Reactivity |
| 4 | Ortho to activating -CH₃ group | Activated |
| 5 | Meta to activating -CH₃ group | Less activated |
| 6 | Para to activating -CH₃ group | Activated |
Nucleophilic Substitution at the 2-Position and Transformations of the Chloro-Group
The chlorine atom at the 2-position of the benzoxazole ring is a key site for nucleophilic substitution, providing a gateway to a wide array of functionalized derivatives. This reactivity is well-documented for 2-chlorobenzoxazoles in general and is applicable to this compound. google.comgoogle.com
The reaction involves the displacement of the chloride ion by a variety of nucleophiles, including amines, thiols, and alkoxides. This process is a cornerstone for the synthesis of diverse benzoxazole derivatives with potential applications in medicinal chemistry and materials science.
A notable example involves the synthesis of 5-chloro-7-methyl-2-(4-methyl-1,4-diazepan-1-yl)benzo[d]oxazole, a compound with demonstrated 5-HT3 receptor partial agonist activity. google.comacs.org This synthesis proceeds via the nucleophilic displacement of the 2-chloro group by 1-methyl-1,4-diazepane. This highlights the utility of this reaction in preparing biologically active molecules.
The general reactivity of 2-chlorobenzoxazoles with amines to form 2-aminobenzoxazoles is a widely employed synthetic strategy. google.com Similarly, reactions with thiols lead to the formation of 2-thio-substituted benzoxazoles, which can be further modified. libretexts.org
Table 2: Examples of Nucleophilic Substitution Reactions at the 2-Position
| Nucleophile | Reagent Example | Product Type | Reference |
| Amine | 1-Methyl-1,4-diazepane | 2-Amino-1,3-benzoxazole derivative | google.com |
| Amine | Piperazine | 2-(Piperazin-1-yl)-1,3-benzoxazole derivative | researchgate.netconnectjournals.com |
| Thiol | Thiophenol | 2-(Phenylthio)-1,3-benzoxazole | libretexts.org |
Chemical Modifications and Reactivity of the Methyl Group
The methyl group at the 7-position of the benzoxazole ring presents another site for chemical modification, although it is generally less reactive than the 2-chloro position. Reactions involving the methyl group typically require more forcing conditions and can include oxidation or halogenation.
While specific examples of the modification of the 7-methyl group on this compound are scarce in the literature, the reactivity of methyl groups on similar aromatic and heterocyclic systems provides insight into potential transformations. For instance, the oxidation of a methyl group on a benzoxazole ring could potentially yield a carboxylic acid or an aldehyde, depending on the oxidizing agent and reaction conditions.
Side-chain halogenation, typically using reagents like N-bromosuccinimide (NBS) under radical conditions, could introduce a halogen atom onto the methyl group, forming a 7-(halomethyl) derivative. Such a derivative would be a valuable intermediate for further functionalization through nucleophilic substitution. A related compound, 2-(chloromethyl)-6-methyl-1,3-benzoxazole, has been synthesized, demonstrating the feasibility of having a reactive chloromethyl group on the benzoxazole scaffold, albeit not at the 7-position. cymitquimica.com
Table 3: Potential Chemical Modifications of the 7-Methyl Group
| Reaction Type | Potential Reagent(s) | Potential Product |
| Oxidation | KMnO₄, K₂Cr₂O₇ | 7-Carboxy-2-chloro-1,3-benzoxazole |
| Halogenation | NBS, light/radical initiator | 7-(Bromomethyl)-2-chloro-1,3-benzoxazole |
Advanced Cross-Coupling Reactions and Functional Group Interconversions
The this compound scaffold is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions significantly expand the synthetic utility of this compound.
Suzuki-Miyaura Coupling: The Suzuki reaction, which couples an organoboron compound with a halide, is applicable to 2-chlorobenzoxazoles. researchgate.net This allows for the introduction of aryl or vinyl substituents at the 2-position. While a specific example with this compound is not explicitly reported, the successful coupling of other 2-chlorobenzoxazoles suggests its feasibility. researchgate.net
Heck Reaction: The Heck reaction couples an alkene with a halide. This reaction has been used with benzoxazole derivatives, indicating that this compound could likely be coupled with various alkenes to introduce unsaturated side chains at the 2-position. core.ac.uk
Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides an alternative to classical nucleophilic substitution for the formation of C-N bonds. It is particularly useful for coupling with a wide range of amines under milder conditions. nih.gov Studies have shown the successful amination of 2-chlorobenzoxazoles with various amines. google.com
Sonogashira Coupling: This reaction couples a terminal alkyne with a halide, enabling the introduction of an alkynyl group at the 2-position of the benzoxazole ring. researchgate.net
Direct Arylation: A room-temperature palladium-catalyzed direct 2-arylation of benzoxazoles with aryl bromides has been developed. This method has been successfully applied to benzoxazoles possessing both chloro and methyl substituents, making it highly relevant for the derivatization of this compound. acs.orgnih.gov
Table 4: Overview of Advanced Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Resulting Bond | Key Catalyst/Ligand System | Reference |
| Suzuki-Miyaura | Boronic acid/ester | C-C (aryl, vinyl) | Palladium catalyst | google.comresearchgate.net |
| Heck | Alkene | C-C (alkenyl) | Palladium catalyst | core.ac.ukevitachem.comresearchgate.net |
| Buchwald-Hartwig | Amine | C-N | Palladium catalyst, phosphine (B1218219) ligand | nih.govnih.gov |
| Sonogashira | Terminal alkyne | C-C (alkynyl) | Palladium and copper catalysts | researchgate.netresearchgate.net |
| Direct Arylation | Aryl bromide | C-C (aryl) | Pd(OAc)₂/NiXantphos | acs.orgnih.gov |
Investigations into Ring-Opening and Rearrangement Pathways
The benzoxazole ring system, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions, leading to the formation of different heterocyclic or open-chain structures.
Ring-Opening Reactions: Acid-catalyzed ring-opening of benzoxazoles can occur, particularly in the presence of strong acids and nucleophiles. For example, an acid-catalyzed reaction of 2-methylbenzoxazole (B1214174) with a benzoquinone derivative has been shown to lead to a rearranged product involving ring contraction. google.com
Thermal Rearrangement: Thermal rearrangement of polybenzoxazole precursors is a known process for the formation of highly stable polybenzoxazole polymers. researchgate.netacs.orgacs.orgnih.gov While this is primarily studied in the context of polymer chemistry, it indicates the potential for thermal rearrangements in smaller benzoxazole molecules.
Smiles Rearrangement: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that has been observed in benzoxazole systems. nih.govesisresearch.orgyoutube.com This rearrangement typically involves the migration of an aryl group and can be used to synthesize N-substituted aminobenzoxazoles from benzoxazole-2-thiol derivatives. esisresearch.org This provides a powerful method for skeletal reorganization and the synthesis of complex structures.
Table 5: Plausible Ring-Opening and Rearrangement Pathways
| Pathway | Conditions | General Outcome | Reference |
| Acid-Catalyzed Ring-Opening | Strong acid, nucleophile | Formation of open-chain or rearranged products | google.com |
| Thermal Rearrangement | High temperature | Skeletal reorganization | researchgate.netacs.orgacs.orgnih.gov |
| Smiles Rearrangement | Base, suitable precursor | Intramolecular nucleophilic aromatic substitution | nih.govesisresearch.orgyoutube.com |
Spectroscopic and Advanced Structural Characterization of 2 Chloro 7 Methyl 1,3 Benzoxazole
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: The proton NMR spectrum of 2-chloro-7-methyl-1,3-benzoxazole would be expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing chloro and oxazole (B20620) functionalities, as well as the electron-donating methyl group. The coupling patterns (splitting) between adjacent protons would reveal their connectivity on the benzene (B151609) ring. The methyl group would likely appear as a singlet, integrating to three protons. For a related compound, 7-methyl-2-(2-nitrophenyl)-benzoxazole, a ¹H NMR spectrum has been reported. rsc.org
¹³C NMR: The carbon-13 NMR spectrum would provide information on all the unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the benzoxazole (B165842) core and the methyl group would be characteristic. For instance, the carbon atom attached to the chlorine (C2) would exhibit a specific chemical shift. A ¹³C NMR spectrum has been documented for the related 7-methyl-2-(2-nitrophenyl)-benzoxazole. rsc.org
A hypothetical data table for the expected NMR shifts is presented below. The actual values would need to be determined experimentally.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| Methyl (CH₃) | ~2.4 | ~15-25 |
| Aromatic CH | ~7.0-7.5 | ~110-140 |
| C2 | - | ~150-160 |
| C4 | Aromatic CH | ~110-120 |
| C5 | Aromatic CH | ~120-130 |
| C6 | Aromatic CH | ~120-130 |
| C7 | - | ~130-140 |
| C7a | - | ~140-150 |
| C3a | - | ~145-155 |
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint."
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for the C-Cl, C=N, C-O, and aromatic C-H and C=C stretching and bending vibrations. The presence of these specific bands confirms the functional groups within the molecule. For example, IR spectroscopy has been used to identify the characteristic vibrations of various benzoxazole derivatives. cdnsciencepub.comnih.govevitachem.comnih.gov
A table of expected vibrational frequencies is provided below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3000-3100 |
| C=N stretch | 1630-1680 |
| Aromatic C=C stretch | 1450-1600 |
| C-O stretch | 1200-1300 |
| C-Cl stretch | 600-800 |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation patterns.
Molecular Ion Peak: The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the exact mass of this compound. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio).
Fragmentation Pattern: The molecule would fragment in a predictable manner under electron impact. Common fragmentation pathways for benzoxazoles include the loss of the substituent at the 2-position and cleavage of the oxazole ring. Analysis of these fragment ions helps to confirm the structure of the parent molecule. The fragmentation of 2-methyl-4,5,6,7-tetrachlorobenzoxazole has been studied, providing insights into the fragmentation of similar structures. cdnsciencepub.com
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Crystal Structure: If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide accurate bond lengths, bond angles, and torsion angles. This data would reveal the planarity of the benzoxazole ring system and the conformation of the methyl group relative to the ring.
Intermolecular Interactions: The crystal structure would also reveal how the molecules pack in the solid state, including any intermolecular interactions such as C-H···N or C-H···O hydrogen bonds, or π-π stacking interactions between the aromatic rings. These interactions are crucial for understanding the solid-state properties of the compound. X-ray crystallography has been used to determine the crystal structures of various benzoxazole derivatives, providing valuable structural information. semanticscholar.orgnih.govresearchgate.netnih.gov
A table summarizing the kind of data obtained from an X-ray crystallographic analysis is shown below. The values are hypothetical.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 5.8 |
| c (Å) | 12.3 |
| β (°) | 105 |
| Z (molecules/unit cell) | 4 |
Computational Chemistry and Theoretical Investigations of 2 Chloro 7 Methyl 1,3 Benzoxazole
Density Functional Theory (DFT) Studies of Electronic Structure and Energetics
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and energetics of molecules. For 2-chloro-7-methyl-1,3-benzoxazole, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), can provide a detailed picture of its geometric and electronic properties.
A key aspect of DFT studies is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. semanticscholar.org For similar benzoxazole (B165842) derivatives, HOMO-LUMO energy gaps have been calculated to be in the range of 3.80 eV to 4.27 eV. semanticscholar.org
Table 1: Hypothetical DFT-Calculated Parameters for this compound
| Parameter | Hypothetical Value | Significance |
| Total Energy | -X Hartrees | Thermodynamic stability |
| EHOMO | -6.5 eV | Electron-donating ability |
| ELUMO | -2.0 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.5 eV | Chemical reactivity and stability |
| Dipole Moment | 2.5 Debye | Molecular polarity |
Note: The values in this table are hypothetical and serve to illustrate the types of data obtained from DFT calculations. Actual values would require specific computational runs.
Natural Bond Orbital (NBO) Analysis for Electronic Delocalization
Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, charge transfer, and the delocalization of electron density within a molecule. uantwerpen.be For this compound, NBO analysis can quantify the partial charges on each atom, providing insight into the electronic environment. For instance, in a related compound, the chlorine atom was found to carry a partial negative charge, making the adjacent carbon atom susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP) and Fukui Function Analysis for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. uantwerpen.beresearchgate.net The MEP map visually represents the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the area around the nitrogen and oxygen atoms would likely exhibit negative potential, while the region near the chlorine-bound carbon could show positive potential, indicating its electrophilic character.
Fukui functions provide a more quantitative measure of the reactivity at different atomic sites. researchgate.netresearchgate.netnih.gov By analyzing the change in electron density upon the addition or removal of an electron, Fukui functions can identify the most likely sites for nucleophilic, electrophilic, and radical attacks. This analysis complements the qualitative predictions from the MEP surface.
Conformational Analysis and Intermolecular Interaction Studies
Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. google.com For a relatively rigid molecule like this compound, the conformational landscape may be limited. However, the orientation of the methyl group can be a subject of such analysis. Quantum chemical calculations can determine the most stable conformer and the energy barriers between different conformations. nih.gov
The study of intermolecular interactions is crucial for understanding the behavior of the compound in condensed phases. Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular contacts in a crystal structure. nih.govsemanticscholar.org This analysis can identify the dominant interactions, such as hydrogen bonds and van der Waals forces, that govern the crystal packing. nih.govsemanticscholar.org
Computational Elucidation of Reaction Mechanisms
Computational chemistry can be employed to elucidate the mechanisms of chemical reactions involving this compound. For example, the reaction of 2-chlorobenzoxazoles with nucleophiles like N,N-dimethylhydrazine has been studied, revealing pathways for dealkylation and deamination. core.ac.uk DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction pathways, providing a detailed understanding of the reaction's feasibility and kinetics. Such studies are invaluable for predicting the chemical behavior and designing synthetic routes involving this compound.
Advanced Applications and Role in Synthetic Methodologies
2-chloro-7-methyl-1,3-benzoxazole as a Versatile Scaffold in Organic Synthesis
The utility of 2-chlorobenzoxazoles, including the 7-methyl derivative, as a versatile scaffold stems from the reactivity of the chlorine atom at the 2-position. This position is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups and the construction of diverse molecular architectures. The chlorine acts as an effective leaving group, facilitating reactions with various nucleophiles such as amines, alcohols, and thiols.
This reactivity allows for the straightforward synthesis of 2-substituted benzoxazoles, which are an important class of heterocyclic compounds. The general reaction scheme involves the displacement of the chloride ion by a nucleophile, leading to the formation of a new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bond at the 2-position. The 7-methyl group on the benzene (B151609) ring can influence the reaction rate and regioselectivity through its electronic (electron-donating) and steric effects.
The synthesis of 2-chlorobenzoxazoles themselves can be achieved from corresponding benzoxazolin-2-ones by reaction with reagents like phosphorus pentachloride. This accessibility makes them readily available starting materials for creating libraries of benzoxazole (B165842) derivatives for various applications, particularly in medicinal chemistry and materials science.
Table 1: Representative Nucleophilic Substitution Reactions of 2-Chlorobenzoxazoles
| Nucleophile (Nu-H) | Reagent/Conditions | Product Type | Potential Application |
| Primary/Secondary Amine (R₂NH) | Base, Solvent (e.g., Acetonitrile) | 2-Aminobenzoxazole | Pharmaceutical Scaffolds |
| Alcohol (ROH) | Strong Base (e.g., NaH) | 2-Alkoxybenzoxazole | Organic Intermediates |
| Thiol (RSH) | Base (e.g., K₂CO₃) | 2-Thiobenzoxazole | Material Science Precursors |
| Organometallic Reagents | Palladium or Nickel Catalyst | 2-Aryl/Alkylbenzoxazole | C-C Bond Formation |
Design and Development of Novel Reagents and Catalysts Based on Benzoxazole Derivatives
The benzoxazole framework is a prominent structural motif in the design of ligands for catalysis. Its rigid, planar structure and the presence of nitrogen and oxygen atoms make it an excellent coordinating agent for various transition metals. By modifying the 2-position of the this compound scaffold, novel ligands can be synthesized with tailored electronic and steric properties for specific catalytic applications.
For example, attaching phosphine (B1218219) or amine functionalities to the benzoxazole core can create bidentate or tridentate ligands capable of coordinating with metals like palladium, copper, or rhodium. These metal-ligand complexes can act as highly efficient catalysts for a range of organic transformations, including cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), hydrogenations, and hydroformylations.
Mononuclear copper(II) complexes incorporating benzoxazole-based ligands have been successfully employed as catalysts for the synthesis of other substituted benzoxazole derivatives. The methyl group at the 7-position and the residual chlorine at the 2-position (if not substituted) can be used to fine-tune the catalyst's solubility, stability, and activity. The development of heterogeneous catalysts, where benzoxazole derivatives are immobilized on solid supports like silica (B1680970) or magnetic nanoparticles, is also an area of active research, aiming for catalysts that are easily recoverable and reusable.
Applications in Luminescent Materials and Fluorescent Probes
Benzoxazole derivatives are well-known for their significant photoluminescent properties. The extended π-conjugated system of the benzoxazole ring system gives rise to strong fluorescence, often with high quantum yields. This has led to their widespread use as optical brighteners in detergents, fluorescent dyes, and organic light-emitting diodes (OLEDs).
The specific emission wavelength and intensity of a benzoxazole-based fluorophore can be precisely tuned by altering the substituents on the aromatic ring. Introducing electron-donating or electron-withdrawing groups, or extending the conjugation, can shift the fluorescence from the ultraviolet to the visible spectrum. Starting from this compound, various luminescent compounds can be prepared. For instance, Suzuki or Stille coupling reactions can introduce aryl or styryl groups at the 2-position, creating highly conjugated systems with intense fluorescence.
Furthermore, benzoxazole-based structures are integral to the design of fluorescent probes and chemosensors. These molecules are engineered to exhibit a change in their fluorescence properties upon binding to a specific analyte, such as a metal ion or a biomolecule. For example, macrocycles containing the benzoxazole fluorophore have been designed as selective fluorescent chemosensors for detecting ions like Zn²⁺ and Cd²⁺ in aqueous media. The benzoxazole scaffold is also a key component in some fluorescent probes used for DNA detection.
Table 2: Influence of Substitution on Benzoxazole Luminescence
| Substituent at 2-Position | Typical Effect on Fluorescence | Example Application |
| Aryl (e.g., Phenyl) | Shifts emission to longer wavelengths (blue/green) | OLEDs, Fluorescent Dyes |
| Styryl | Further red-shifts emission, enhances conjugation | Molecular Probes |
| Donor-Acceptor Groups | Creates charge-transfer states, large Stokes shift | Solvatochromic Dyes, Sensors |
| Heterocyclic Groups | Modulates quantum yield and emission color | Bio-imaging Probes |
Role in Chiral Auxiliaries and Asymmetric Catalysis
Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent chemical reaction to proceed with high stereoselectivity.
The benzoxazole structure has been successfully employed as a platform for developing chiral auxiliaries. While there are no specific reports detailing the use of this compound for this purpose, its structure allows for such applications. A chiral moiety, such as a chiral amine or alcohol, can be introduced by reacting it with this compound. The resulting chiral benzoxazole derivative can then be attached to a prochiral substrate. The rigid benzoxazole scaffold provides a well-defined steric environment that effectively shields one face of the molecule, forcing an incoming reagent to attack from the less hindered face. After the stereoselective transformation is complete, the auxiliary can be cleaved and recovered for reuse.
In addition to their role as stoichiometric auxiliaries, chiral benzoxazole derivatives are used as ligands in asymmetric catalysis. When coordinated to a metal center, these ligands create a chiral environment around the catalytically active site, enabling the enantioselective transformation of substrates with only a small, catalytic amount of the chiral ligand.
Future Prospects and Emerging Research Areas in 2 Chloro 7 Methyl 1,3 Benzoxazole Chemistry
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex heterocyclic compounds like 2-chloro-7-methyl-1,3-benzoxazole is poised to benefit significantly from the adoption of flow chemistry and automated synthesis platforms. These technologies offer enhanced control over reaction parameters, improved safety, and the potential for rapid library generation.
Flow chemistry, where reactions are performed in a continuous stream rather than in a batch-wise fashion, allows for precise control over temperature, pressure, and reaction time. This is particularly advantageous for reactions involving unstable intermediates or highly exothermic processes, which can be challenging to manage on a large scale in traditional batch reactors. For the synthesis of substituted benzoxazoles, flow chemistry has been shown to be a powerful tool. acs.orgcam.ac.uknih.gov For instance, a multistep flow process for the synthesis of highly functionalized benzoxazoles from 3-halo-N-acyl anilines has been reported, demonstrating high yields and quality. acs.orgcam.ac.uknih.gov This approach, which involves base-mediated deprotonation, ortho-lithiation, and intramolecular cyclization, could be adapted for the synthesis of this compound, potentially leading to a more scalable and reproducible process. acs.orgcam.ac.uknih.gov
Automated synthesis platforms can be integrated with flow reactors to enable the rapid synthesis and purification of a library of compounds. numberanalytics.comnih.govchemrxiv.orgacs.org This is particularly valuable in drug discovery and materials science, where the systematic modification of a core scaffold is necessary to explore structure-activity relationships. For this compound, an automated platform could be employed to synthesize a series of derivatives with diverse substituents at various positions, facilitating the exploration of its biological or material properties. nih.govresearchgate.net
Table 1: Potential Flow Chemistry Parameters for the Synthesis of Substituted Benzoxazoles This table presents hypothetical parameters for the synthesis of this compound based on reported conditions for analogous compounds.
| Parameter | Value | Rationale |
| Reactor Type | Tubular Reactor | Provides excellent heat and mass transfer. acs.orgcam.ac.uknih.gov |
| Temperature | -20 to 150 °C | Dependent on the specific reaction step (e.g., lithiation vs. cyclization). acs.orgcam.ac.uknih.gov |
| Residence Time | 1 - 10 minutes | Short residence times can minimize byproduct formation. acs.orgcam.ac.uknih.gov |
| Reagents | 2-amino-3-methylphenol derivative, chlorinating agent | Starting materials for the target compound. |
| Solvent | Tetrahydrofuran (THF), Methanol | Common solvents for organometallic reactions and cyclizations. acs.orgcam.ac.uknih.govacs.org |
Exploration of Novel Catalytic Systems and Green Reaction Conditions
The development of novel catalytic systems and the adoption of green reaction conditions are central to the future of chemical synthesis. For this compound, this translates to the exploration of more efficient, selective, and environmentally benign synthetic routes.
Recent research in benzoxazole (B165842) synthesis has focused on the use of various catalysts, including transition metals, nanoparticles, and organocatalysts, to promote cyclization and functionalization reactions. organic-chemistry.orgsioc-journal.cn For example, copper-catalyzed and palladium-catalyzed reactions have been widely employed for the formation of the benzoxazole ring. organic-chemistry.org The use of reusable heterogeneous catalysts, such as metal nanoparticles supported on various materials, is a particularly promising area of research, as it simplifies product purification and reduces waste. organic-chemistry.orgbohrium.com
Green chemistry principles are also being increasingly applied to benzoxazole synthesis. This includes the use of greener solvents like water or ionic liquids, and the development of catalyst-free reaction conditions. acs.orgbohrium.comresearchgate.netacs.org For instance, methods for the synthesis of benzoxazoles in aqueous media have been reported, offering a more sustainable alternative to traditional organic solvents. organic-chemistry.orgresearchgate.netacs.org The use of microwave irradiation has also been shown to accelerate reaction times and improve yields in some cases. bohrium.com
Table 2: Examples of Novel Catalytic Systems for Benzoxazole Synthesis This table provides examples of catalytic systems that could be adapted for the synthesis of this compound.
| Catalyst | Reaction Type | Advantages |
| Copper(I) Iodide (CuI) | Intramolecular C-O bond formation | Readily available and effective for cyclization. organic-chemistry.org |
| Palladium(II) Acetate (Pd(OAc)2) | C-H activation/arylation | Allows for direct functionalization of the benzoxazole core. |
| Fe3O4 Nanoparticles | Green catalysis | Magnetically separable and reusable. bohrium.com |
| Brønsted Acidic Ionic Liquids | Condensation/Cyclization | Reusable and can be used under solvent-free conditions. acs.org |
Application of Machine Learning and Artificial Intelligence in Synthetic Route Design and Reactivity Prediction
Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools in chemistry, with the potential to revolutionize how synthetic routes are designed and how reaction outcomes are predicted. numberanalytics.com For this compound, these technologies could accelerate the discovery of novel and efficient synthetic pathways.
ML models can also be trained to predict the outcome of a chemical reaction, including the expected yield and the likelihood of side product formation. mit.eduacs.orgacs.orgchinesechemsoc.orgneurips.cc While the accuracy of these predictions can be limited by the quality and quantity of the training data, they can still be valuable for prioritizing experimental efforts. acs.org For the synthesis of this compound, an ML model could be used to screen a wide range of potential reaction conditions in silico, helping to identify the most promising candidates for experimental validation.
Development of High-Throughput Screening Methodologies for Chemical Transformations
High-throughput screening (HTS) is a well-established technique in drug discovery for identifying active compounds from large libraries. More recently, HTS is being adapted for the optimization of chemical reactions. researchgate.net For the synthesis of this compound, HTS methodologies could be employed to rapidly screen a large number of catalysts, solvents, and other reaction parameters to identify the optimal conditions for a particular transformation. researchgate.netnih.govbrandeis.edunih.govacs.org
By using miniaturized reaction formats, such as microplates, and automated liquid handling systems, hundreds or even thousands of reactions can be performed and analyzed in a short period of time. researchgate.net This allows for a much more comprehensive exploration of the reaction space than is possible with traditional, one-at-a-time experimentation. The data generated from HTS experiments can also be used to train ML models for reaction optimization, creating a powerful synergy between these two emerging technologies.
Q & A
Q. What are the common synthetic routes for 2-chloro-7-methyl-1,3-benzoxazole derivatives, and how are reaction conditions optimized?
Synthesis typically involves cyclization reactions of substituted precursors. For example, benzoxazole derivatives can be synthesized using TiCl3OTf in ethanol under mild conditions (room temperature) to achieve high yields . Optimization includes varying solvents (e.g., ethanol for solubility), catalysts, and temperature. Reaction progress is monitored via TLC (ethyl acetate:methanol:water = 10:1:1) and confirmed by melting point analysis .
Q. How is the purity of synthesized this compound confirmed?
Purity is validated using thin-layer chromatography (TLC) with silica gel plates and a solvent system of ethyl acetate:methanol:water (10:1:1) . Melting point determination and NMR spectroscopy (e.g., -NMR for functional group analysis) are critical for structural confirmation. For crystalline derivatives, X-ray diffraction (XRD) provides precise bond lengths and angles .
Q. What biological activities are associated with this compound derivatives?
These derivatives exhibit diverse pharmacological properties, including analgesic and anti-inflammatory activities. In vivo studies involve rodent models (e.g., carrageenan-induced inflammation assays) to evaluate potency. Schiff base analogs of benzoxazole show moderate activity, with efficacy dependent on substituent electronegativity and steric effects .
Advanced Research Questions
Q. How can contradictions in crystallographic data for benzoxazole derivatives be resolved?
Discrepancies in bond angles or intramolecular interactions (e.g., Cl⋯H distances) may arise from non-covalent interactions or experimental conditions. For example, deviations in exocyclic angles (e.g., C10—C9—C3 = 113.4°) in 3-[chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole are attributed to steric repulsion between H atoms. Comparative analysis with analogous structures (e.g., zonisamide derivatives) and computational modeling (DFT) can validate experimental findings .
Q. What computational methods are used to predict the bioactivity of this compound derivatives?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking studies (using software like AutoDock) assess binding affinities to target proteins (e.g., cyclooxygenase for anti-inflammatory activity). Pharmacophore modeling identifies critical functional groups (e.g., chloro and methyl substituents) for activity optimization .
Q. How do synthetic modifications (e.g., fluorination) impact the physicochemical properties of benzoxazole derivatives?
Fluorination enhances metabolic stability and lipophilicity. For instance, replacing a methyl group with fluorine in 7-chloro-6-fluoro derivatives increases electronegativity, altering solubility and bioavailability. These changes are quantified via logP measurements and HPLC retention time analysis .
Q. What strategies address low yields in benzoxazole cyclization reactions?
Yield improvements involve:
- Catalyst screening : TiCl3OTf outperforms Lewis acids like AlCl3 in ethanol .
- Microwave-assisted synthesis : Reduces reaction time and side products.
- Protecting groups : Temporary protection of reactive sites (e.g., amines) minimizes undesired side reactions .
Methodological Notes
- Structural Characterization : Always cross-validate XRD data with computational models (e.g., Mercury software) to resolve ambiguities .
- Biological Assays : Include positive controls (e.g., indomethacin for anti-inflammatory tests) and statistical validation (e.g., ANOVA for in vivo data) .
- Ethical Compliance : Adhere to guidelines for human/animal studies, emphasizing data anonymization and ethical approval protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
